3-Ethoxy-2-phenyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production of 3-Ethoxy-2-phenyl-2H-indazole may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize scalable reactions and cost-effective reagents. For example, the use of CuCl2 catalysis has been shown to improve the yield significantly .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole core .
Scientific Research Applications
3-Ethoxy-2-phenyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-phenyl-2H-indazole involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indazole: Another tautomeric form of indazole, more thermodynamically stable than 2H-indazole.
2H-1,2,3-Triazoles: Similar in structure but with different biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: Another class of heterocyclic compounds with diverse applications.
Uniqueness: 3-Ethoxy-2-phenyl-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its reactivity and potential as a versatile intermediate in various synthetic and medicinal applications .
Properties
CAS No. |
88279-19-0 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-ethoxy-2-phenylindazole |
InChI |
InChI=1S/C15H14N2O/c1-2-18-15-13-10-6-7-11-14(13)16-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
TYSXRYLXTCZLON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC=CC2=NN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.